Cas no 878285-12-2 (4-Chloro-2,3-difluoroaniline)
4-Chloro-2,3-difluoroaniline Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2,3-difluoroaniline
- 2,3-Difluoro-4-chloroaniline
- Benzenamine, 4-chloro-2,3-difluoro-
- KSC916O0B
- KLAJZEMLYSDWNR-UHFFFAOYSA-N
- 4-Chloro-2,3-difluorobenzenamine
- WT236
- FCH861537
- 4-?Chloro-?2,?3-?difluorobenzenamine
- AX8217286
- AB0062096
- ST2411264
- Z5242
- 4-Chloro-2,3-difluorobenzenamine (ACI)
- SCHEMBL17649942
- 878285-12-2
- MFCD08459284
- 4-chloro-2,3-difluoro-aniline
- SB76394
- SY035423
- AKOS006291715
- DB-357948
- GS-3681
- 4-Chloro-2 pound not3-difluoroaniline
- DTXSID30657869
- CS-W022137
- EN300-2977996
-
- MDL: MFCD08459284
- Inchi: 1S/C6H4ClF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
- InChI Key: KLAJZEMLYSDWNR-UHFFFAOYSA-N
- SMILES: FC1C(Cl)=CC=C(N)C=1F
Computed Properties
- Exact Mass: 163
- Monoisotopic Mass: 163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.1
4-Chloro-2,3-difluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209352-250mg |
4-Chloro-2,3-difluoroaniline |
878285-12-2 | 95% | 250mg |
£21.00 | 2022-03-01 | |
| Fluorochem | 209352-1g |
4-Chloro-2,3-difluoroaniline |
878285-12-2 | 95% | 1g |
£46.00 | 2022-03-01 | |
| Fluorochem | 209352-5g |
4-Chloro-2,3-difluoroaniline |
878285-12-2 | 95% | 5g |
£148.00 | 2022-03-01 | |
| Fluorochem | 209352-10g |
4-Chloro-2,3-difluoroaniline |
878285-12-2 | 95% | 10g |
£271.00 | 2022-03-01 | |
| Chemenu | CM118606-10g |
4-Chloro-2,3-difluoroaniline |
878285-12-2 | 95+% | 10g |
$241 | 2021-06-17 | |
| Chemenu | CM118606-25g |
4-Chloro-2,3-difluoroaniline |
878285-12-2 | 95+% | 25g |
$382 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS503-5g |
4-Chloro-2,3-difluoroaniline |
878285-12-2 | 98% | 5g |
1317.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS503-1g |
4-Chloro-2,3-difluoroaniline |
878285-12-2 | 98% | 1g |
318.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS503-250mg |
4-Chloro-2,3-difluoroaniline |
878285-12-2 | 98% | 250mg |
165CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C845090-1g |
4-Chloro-2,3-difluoroaniline |
878285-12-2 | 98% | 1g |
¥253.80 | 2022-09-29 |
4-Chloro-2,3-difluoroaniline Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
4-Chloro-2,3-difluoroaniline Preparation Products
4-Chloro-2,3-difluoroaniline Suppliers
4-Chloro-2,3-difluoroaniline Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-Chloro-2,3-difluoroaniline
Professional Introduction to 4-Chloro-2,3-difluoroaniline (CAS No. 878285-12-2)
4-Chloro-2,3-difluoroaniline (CAS No. 878285-12-2) is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties and potential applications. This compound, characterized by its chloro and fluoro substituents on a benzene ring, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of both electron-withdrawing and electron-donating groups makes it a valuable building block for further functionalization, enabling the development of novel compounds with tailored biological activities.
The4-Chloro-2,3-difluoroaniline molecule exhibits unique electronic and steric properties that are influenced by the positions and types of substituents. The chlorine atom at the para position relative to the amino group enhances electrophilic aromatic substitution reactions, while the two fluorine atoms at the ortho and meta positions introduce additional electronic effects that can modulate reactivity. These features make it an attractive candidate for designing molecules with specific interactions with biological targets.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Compounds like4-Chloro-2,3-difluoroaniline are being explored for their potential in treating various diseases, including cancer, infectious disorders, and inflammatory conditions. The fluorine atoms in this molecule contribute to metabolic stability, a critical factor in drug design, by preventing rapid degradation in vivo.
One of the most promising applications of4-Chloro-2,3-difluoroaniline is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies that minimize off-target effects. The structural features of4-Chloro-2,3-difluoroaniline allow for the creation of potent inhibitors by serving as a scaffold for further derivatization.
TheCAS No. 878285-12-2 identifier ensures unambiguous identification of this compound in scientific literature and databases. This standardized naming system is essential for ensuring consistency in research communications and regulatory submissions. The compound's molecular structure can be represented by the formula C₆H₃ClF₂N₂, highlighting its composition and connectivity.
The synthesis of4-Chloro-2,3-difluoroaniline typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions on aniline derivatives followed by selective fluorination. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency.
The pharmacological properties of4-Chloro-2,3-difluoroaniline have been extensively studied in preclinical models. Initial findings suggest that it exhibits inhibitory activity against certain kinases, making it a promising lead compound for drug development. Additionally, its ability to cross the blood-brain barrier has been explored in models of neurological disorders, indicating potential therapeutic applications beyond oncology.
In conclusion,4-Chloro-2,3-difluoroaniline (CAS No. 878285-12-2) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts. As research continues to uncover new therapeutic applications, this compound is poised to play a vital role in the development of next-generation pharmaceuticals.
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